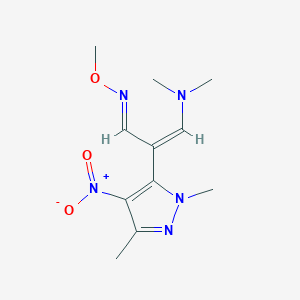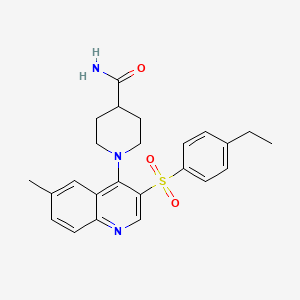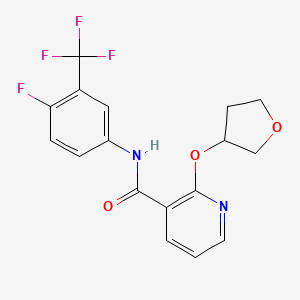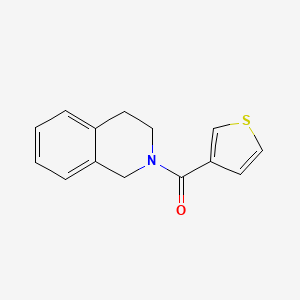
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in depth.
科学研究应用
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has been studied for its potential applications in scientific research, particularly in the fields of cancer research and drug discovery. This compound has been shown to inhibit the growth of cancer cells in vitro, and has also been investigated for its potential as a lead compound for the development of new cancer drugs. Additionally, this compound has been studied for its potential as a modulator of ion channels and receptors, which could have implications for the treatment of various neurological and psychiatric disorders.
作用机制
The mechanism of action of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide involves the inhibition of various enzymes and signaling pathways within cells. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors, which could have implications for the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors, which could have implications for the treatment of various neurological and psychiatric disorders.
实验室实验的优点和局限性
The advantages of using (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide in lab experiments include its high potency and specificity for its target enzymes and receptors. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a promising lead compound for the development of new drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for research on (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide. One direction is to further investigate its potential as a lead compound for the development of new cancer drugs. Another direction is to investigate its potential as a modulator of ion channels and receptors, which could have implications for the treatment of various neurological and psychiatric disorders. Additionally, future research could focus on optimizing the synthesis method for this compound to improve yield and purity. Finally, future research could investigate the potential of this compound in vivo, using animal models to study its efficacy and toxicity.
合成方法
The synthesis of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide involves the reaction of 2,5-dichlorobenzonitrile with 2-hydroxy-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with propargyl bromide to form the final compound. This synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques such as NMR and mass spectrometry.
属性
IUPAC Name |
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-24-13-3-5-16(22)10(7-13)6-11(9-20)17(23)21-15-8-12(18)2-4-14(15)19/h2-8,22H,1H3,(H,21,23)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMOVDWQLDVLCS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2579016.png)



![N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2579022.png)
![3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2579024.png)

![3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2579027.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579029.png)
![Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2579032.png)
![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)
![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2579036.png)